molecular formula C10H16IN3O2 B13546223 Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate

Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate

Katalognummer: B13546223
Molekulargewicht: 337.16 g/mol
InChI-Schlüssel: UHPCRCVDAVSSRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Amino Acid Derivative Formation: The iodinated pyrazole is reacted with an appropriate amino acid derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-amino-5-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate
  • Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate
  • Methyl 2-amino-5-(4-fluoro-1h-pyrazol-1-yl)-2-methylpentanoate

Uniqueness

Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to interact with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Eigenschaften

Molekularformel

C10H16IN3O2

Molekulargewicht

337.16 g/mol

IUPAC-Name

methyl 2-amino-5-(4-iodopyrazol-1-yl)-2-methylpentanoate

InChI

InChI=1S/C10H16IN3O2/c1-10(12,9(15)16-2)4-3-5-14-7-8(11)6-13-14/h6-7H,3-5,12H2,1-2H3

InChI-Schlüssel

UHPCRCVDAVSSRM-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCN1C=C(C=N1)I)(C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.